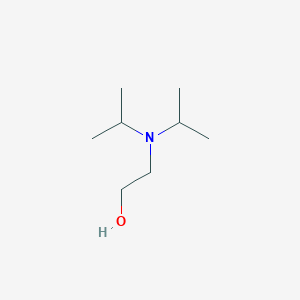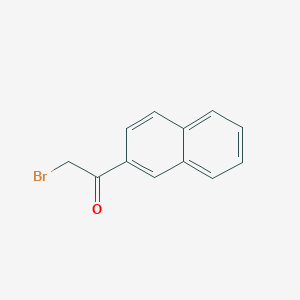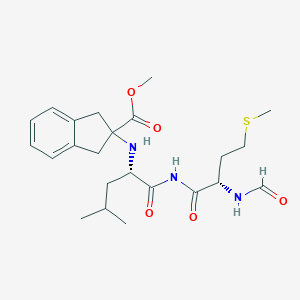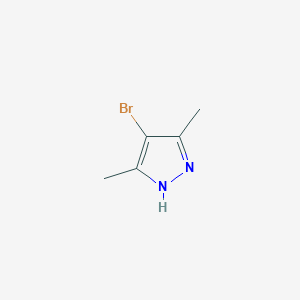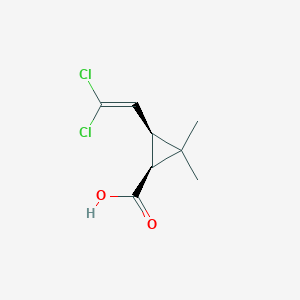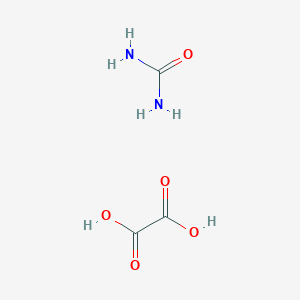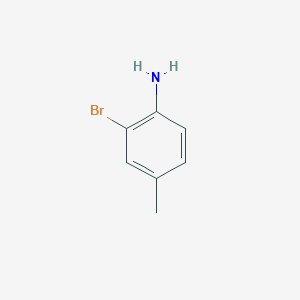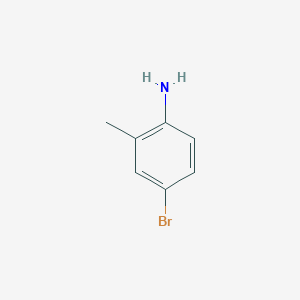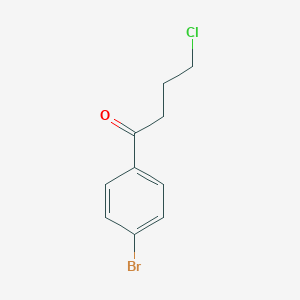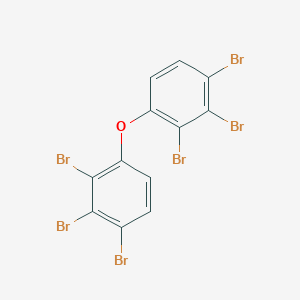
2,2',3,3',4,4'-Hexabromodiphenyl ether
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated diphenyl ethers can be achieved through the bromination of diphenyl ether compounds. In a related study, the backbone 2-methoxydiphenyl ether was brominated to an average degree of four bromine substituents, resulting in a mixture of tetrabrominated 2-methoxydiphenyl ethers and a small percentage of hydroxylated BDEs . Although this study does not directly address the synthesis of 2,2',3,3',4,4'-Hexabromodiphenyl ether, it provides insight into the bromination process of similar compounds.
Molecular Structure Analysis
The molecular structure of brominated diphenyl ethers can be complex, with the possibility of multiple isomers due to the positions of the bromine atoms. The X-ray crystal structure of a related compound, 2-hydroxy-2'-(1,4-bisoxo-6-hexanol)-1,1'-biphenyl, shows intramolecular hydrogen bonding and an interplanar angle between phenyl rings typical for ortho-disubstituted biphenyl compounds . This information is relevant for understanding the structural characteristics of brominated diphenyl ethers, including 2,2',3,3',4,4'-Hexabromodiphenyl ether.
Chemical Reactions Analysis
Brominated diphenyl ethers can undergo various chemical reactions, including hydroxylation and photodegradation. In one study, rats exposed to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) produced hydroxylated metabolites, which were structurally identified using gas chromatography-mass spectrometry (GC-MS) . Another study investigated the photodegradation of hydroxylated polybromodiphenyl ethers, revealing different photoproducts from direct photolysis and photooxidation pathways . These findings are pertinent to understanding the environmental fate and transformation of 2,2',3,3',4,4'-Hexabromodiphenyl ether.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated diphenyl ethers like 2,2',3,3',4,4'-Hexabromodiphenyl ether are influenced by the number and position of bromine atoms. These properties include their persistence in the environment, potential for bioaccumulation, and toxicity to living organisms. The studies reviewed do not provide specific data on the physical and chemical properties of 2,2',3,3',4,4'-Hexabromodiphenyl ether, but they do contribute to a broader understanding of related brominated compounds .
Aplicaciones Científicas De Investigación
Metabolism and Environmental Implications
- Hydroxylated Metabolites : Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), originating from both anthropogenic activities and natural production, have been synthesized and identified in human blood, indicating human metabolism of flame retardants like polybrominated diphenyl ethers (PBDEs) (Rydén et al., 2012).
- Photochemistry of Flame Retardants : Research on the photochemistry of PBDEs like 2,2',4,4',5,5'-hexabromodiphenyl ether in various solvents demonstrates their rapid photohydrodebromination in aquatic systems, contributing to environmental degradation processes (Rayne et al., 2006).
Environmental Distribution and Human Exposure
- Presence in Human Tissues : Studies have detected various PBDE congeners, including 2,2',4,4',5,5'-hexabromodiphenyl ether, in human tissues such as maternal adipose tissue, indicating widespread environmental and biological presence (Li et al., 2005).
- Occupational Exposure : Workers in specific industries, such as electronics dismantling, have shown higher levels of certain PBDE congeners in their blood, suggesting occupational exposure as a significant source (Thomsen et al., 2001).
Molecular Studies and Synthesis
- Molecular Orbital Studies : Quantum chemical methods have been used to investigate the conformational properties of PBDEs, aiding in understanding their environmental fate and potential health risks (Hu et al., 2005).
- Synthesis of PBDEs : The synthesis and characterization of various PBDE congeners, including techniques and physicochemical parameters, have been extensively researched, providing essential data for further studies (Marsh et al., 1999).
Biological Interactions and Effects
- Interaction with Thyroid Receptor : Studies on BDE-47, a related congener, have explored its interaction with the thyroid receptor, shedding light on the potential endocrine-disrupting effects of these compounds (Suvorov et al., 2010).
- Physicochemical Properties and Modeling : The physicochemical properties of PBDEs have been investigated, including their solubility and partition coefficients, which are crucial for modeling their environmental transport and fate (Kuramochi et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
1,2,3-tribromo-4-(2,3,4-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-3-7(11(17)9(5)15)19-8-4-2-6(14)10(16)12(8)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLVELCLEGVBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=C(C(=C(C=C2)Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550652 | |
| Record name | 1,1'-Oxybis(2,3,4-tribromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,2,3-tribromo-4-(2,3,4-tribromophenoxy)- | |
CAS RN |
182677-28-7 | |
| Record name | 2,2',3,3',4,4'-Hexabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182677287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Oxybis(2,3,4-tribromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4'-HEXABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW9QWZ8VGN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



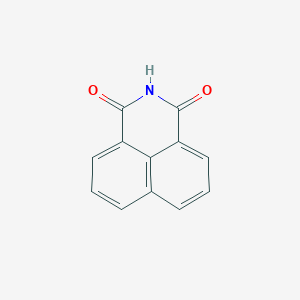
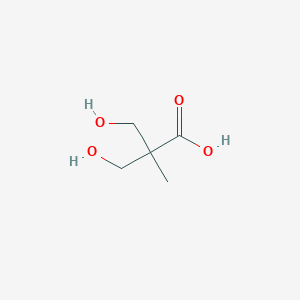
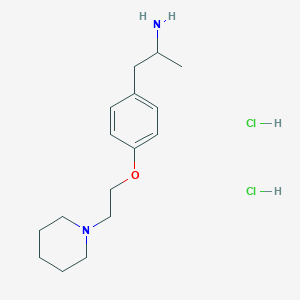
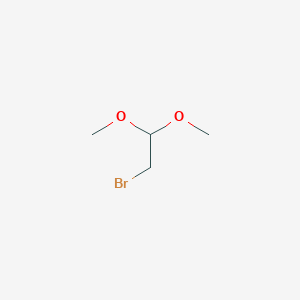
![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)
